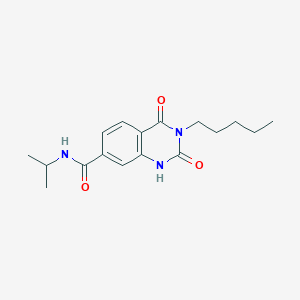
N-isopropyl-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-isopropyl-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide, also known as PD-153035, is a small molecule tyrosine kinase inhibitor that has been extensively studied in scientific research. It is a potent inhibitor of the epidermal growth factor receptor (EGFR) and has been shown to have potential applications in cancer treatment.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
The 1,2,4-benzothiadiazine-1,1-dioxide scaffold, to which our compound belongs, has shown promising antimicrobial properties. Researchers have identified derivatives with potent antibacterial and antifungal effects. These compounds could potentially combat drug-resistant pathogens and contribute to the development of novel antibiotics .
Antiviral Potential
Exploring the antiviral activity of our compound is crucial. Some derivatives exhibit inhibitory effects against specific viruses, making them candidates for antiviral drug development. Their mode of action may involve interfering with viral replication or entry mechanisms .
Antihypertensive Properties
The 1,2,4-benzothiadiazine-1,1-dioxide ring system has garnered attention in the search for antihypertensive agents. Researchers have investigated derivatives that modulate blood pressure by targeting specific receptors or pathways. Understanding their mechanisms of action can guide further drug design .
Antidiabetic Applications
Compounds related to our scaffold have demonstrated potential as antidiabetic agents. They may influence glucose metabolism, insulin sensitivity, or pancreatic function. Investigating their effects on key enzymes and signaling pathways is essential for therapeutic advancements .
Anticancer Activity
The quest for effective anticancer drugs continues, and our compound family contributes to this endeavor. Certain derivatives exhibit cytotoxic effects against cancer cells, affecting proliferation, apoptosis, or angiogenesis. Researchers explore their selectivity and safety profiles .
KATP Channel Activation
Researchers have evaluated 4H-1,2,4-benzothiadiazine-1,1-dioxides as KATP channel activators. These channels play a role in insulin secretion and vascular smooth muscle function. Specific substitutions at the 7-position and 3-position enhance their efficacy .
Remember, this is just the tip of the iceberg! The 1,2,4-benzothiadiazine-1,1-dioxide scaffold holds even more secrets waiting to be unraveled in the realm of medicinal chemistry and drug discovery. 🌟
Propiedades
IUPAC Name |
2,4-dioxo-3-pentyl-N-propan-2-yl-1H-quinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-4-5-6-9-20-16(22)13-8-7-12(15(21)18-11(2)3)10-14(13)19-17(20)23/h7-8,10-11H,4-6,9H2,1-3H3,(H,18,21)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWGUACOEGPVEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC(C)C)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-isopropyl-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2527317.png)


![N-[(1H-1,3-benzodiazol-2-yl)methyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide](/img/structure/B2527321.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)
![5-[1-(benzenesulfonyl)ethyl]-3-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-4-ethyl-1H-imidazol-2-one](/img/structure/B2527323.png)

![3-[4-(Dimethylsulfamoyl)phenyl]prop-2-enoic acid](/img/structure/B2527326.png)





![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)cyclobutanecarboxamide](/img/structure/B2527340.png)